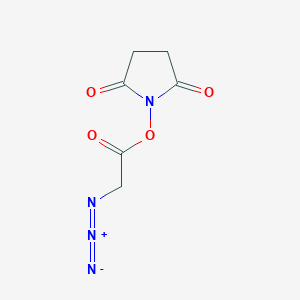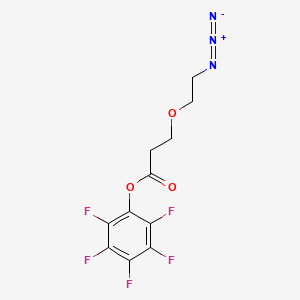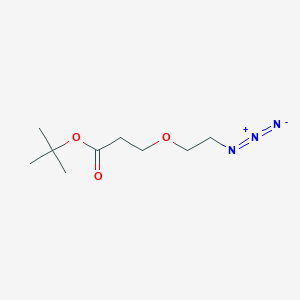
Azido-PEG8-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG8-NHS ester is a heterobifunctional polyethylene glycol derivative that contains an azide group on one end and an N-hydroxysuccinimide (NHS) ester on the other. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions .
Aplicaciones Científicas De Investigación
Azido-PEG8-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras)
Industry: Applied in the production of functionalized polymers and materials with enhanced properties.
Mecanismo De Acción
Target of Action
The primary targets of Azido-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The N-hydroxysuccinimidyl (NHS) ester group in the compound is reactive towards these primary amines, forming stable amide bonds .
Mode of Action
This compound interacts with its targets through two key functional groups: the azide group and the NHS ester. The azide group can react with alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) via a process known as Click Chemistry, yielding a stable triazole linkage . On the other hand, the NHS ester reacts with primary amines in proteins or other amine-containing molecules to form stable amide bonds .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could influence its absorption and distribution.
Result of Action
The primary result of this compound’s action is the formation of stable triazole linkages and amide bonds with target molecules. This can lead to the modification of proteins or other amine-containing molecules, potentially altering their function or properties .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of moisture. NHS esters react efficiently in aqueous media at physiological pH values (7.0 – 7.5), but they are prone to hydrolysis at a rate that is pH-dependent . Care must be taken to limit exposure to moisture and the compound should be restored under an inert atmosphere .
Análisis Bioquímico
Biochemical Properties
Azido-PEG8-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
It is known that the compound can be used to selectively degrade target proteins in the intracellular ubiquitin-proteasome system .
Molecular Mechanism
This compound contains an NHS ester that readily reacts with amines in aqueous solution or organic solvent . The azide group reacts with an alkyne in the well-known click chemistry reaction . The click chemistry reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-NHS ester involves the preparation of a heterobifunctional polyethylene glycol derivative with both azide and NHS ester functionalities. The process typically starts with the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide and NHS ester groups . The overall yield of this synthesis is around 33% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid or viscous liquid form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG8-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Amine Reactions: The NHS ester readily reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strain-Promoted Reagents: Such as DBCO or BCN, used in SPAAC reactions.
Aqueous or Organic Solvents: NHS ester reactions with amines can occur in both aqueous and organic solvents.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines.
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG4-NHS ester
- Azido-PEG12-NHS ester
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
- N3-PEG3500-NHS
Uniqueness
Azido-PEG8-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and low immunogenicity .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O12/c24-26-25-4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(30)39-27-21(28)1-2-22(27)29/h1-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJVYAMFTUKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
